1-Chloro-4-phenyl-2-butanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods such as UV irradiation, electrooxidative chlorination, and reactions with acids or bases. For instance, the photoreaction of 1-(1-cycloalkenyl)-4-phenyl-1-butanones under UV irradiation leads to different products depending on the reaction conditions, which could imply that 1-Chloro-4-phenyl-2-butanone might also be synthesized or modified under similar conditions . Electrochemical methods are also used to synthesize chlorinated compounds, suggesting that electrooxidative techniques could be applicable for synthesizing 1-Chloro-4-phenyl-2-butanone .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Chloro-4-phenyl-2-butanone is often characterized by spectroscopic methods and X-ray analysis. For example, the structure-property relationships of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes were studied using X-ray analysis, which could be relevant for determining the structure of 1-Chloro-4-phenyl-2-butanone .
Chemical Reactions Analysis
The chemical reactions of related compounds involve various mechanisms such as electron transfer, proton transfer, and hydrogen abstraction under acidic conditions . The presence of a chloro substituent in the molecule could affect its reactivity, as seen in the synthesis of 2-Methyl-2-hydroxy-1-phenyl-1-butanone, where chlorination and hydrolysis were key steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-Chloro-4-phenyl-2-butanone can be inferred from spectroscopic investigations and molecular structure studies. For instance, the introduction of substituents affects the optical properties of the molecules, which could be relevant for understanding the properties of 1-Chloro-4-phenyl-2-butanone . Additionally, the crystal structures of chlorinated and brominated compounds provide insights into intermolecular interactions that could influence the physical properties of 1-Chloro-4-phenyl-2-butanone10.
Scientific Research Applications
Photoreaction Study
1-Chloro-4-phenyl-2-butanone's photoreaction under different conditions (neutral and acidic) has been explored. The study revealed varied products depending on the reaction conditions. Key findings include the formation of different ketones and the proposition of a mechanism involving electron transfer, proton transfer, and hydrogen abstraction (Tada, Maeda, & Saiki, 1978).
Friedel-Crafts Reaction Study
Another significant application is observed in the Friedel-Crafts alkylation of benzene with related compounds, where 1-Chloro-4-phenyl-2-butanone plays a role in the reaction mechanism. This process leads to the formation of various chloro alcohols and helps understand the stereochemical course of these reactions (Segi et al., 1982).
Synthesis of Labeled Compounds
In the field of radiochemistry, 1-Chloro-4-phenyl-2-butanone is involved in the synthesis of carbon-14 labeled compounds. This process is crucial for tracing and studying various biochemical processes (Dischino, Banville, & Rémillard, 2003).
Antidepressant Drug Synthesis
This compound is also a key intermediate in the synthesis of antidepressant drugs. The study of Saccharomyces cerevisiae reductase for asymmetric synthesis of chloro alcohols, which are vital in antidepressant drug production, highlights its importance (Choi et al., 2010).
Acetylcholinesterase Inhibition
1-Chloro-4-phenyl-2-butanone demonstrates potential as an acetylcholinesterase inhibitor. This finding is significant in the study of neurodegenerative diseases like Alzheimer's (Dafforn et al., 1982).
Chemical Reaction Mechanism Study
The compound is used in the study of chemical reaction mechanisms, like the reaction of chlorine atoms with butanone, which is important for understanding atmospheric chemistry (Kaiser, Wallington, & Hurley, 2009).
properties
IUPAC Name |
1-chloro-4-phenylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXNFZYATAMYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448369 | |
Record name | 1-chloro-4-phenyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-phenyl-2-butanone | |
CAS RN |
20845-80-1 | |
Record name | 1-chloro-4-phenyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.